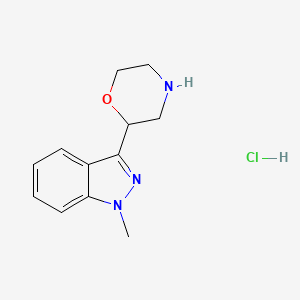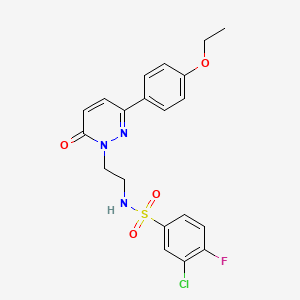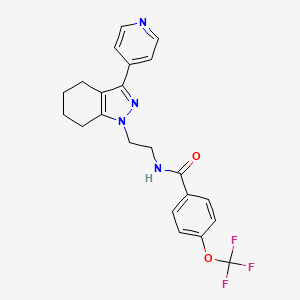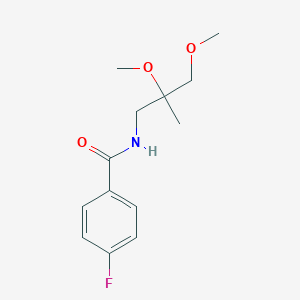![molecular formula C11H17NO B2659485 2-[(Tert-butoxy)methyl]aniline CAS No. 158091-34-0](/img/structure/B2659485.png)
2-[(Tert-butoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Tert-butoxy)methyl]aniline” is a chemical compound with the CAS Number: 158091-34-0 . It has a molecular weight of 179.26 and its IUPAC name is 2-(tert-butoxymethyl)aniline . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-[(Tert-butoxy)methyl]aniline” is 1S/C11H17NO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
“2-[(Tert-butoxy)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 179.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticorrosive Properties
Poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO nanoparticles have been investigated for their anticorrosive properties on mild steel in acidic environments. These materials were synthesized through chemical oxidative polymerization and demonstrated significant corrosion protection performance, attributed to their coating properties (Alam, Mobin, & Aslam, 2016).
Organic Synthesis
Research on N-(tert-butoxycarbonyl)anilines has shown their utility in the preparation of indoles and oxindoles, key structures in many pharmaceuticals and natural products. These compounds are formed through reactions with dilithiated N-(tert-butoxycarbonyl)anilines, showcasing the versatility of such anilines in organic synthesis (Clark et al., 1991).
Catalysis and Material Science
The use of aniline as a capping agent in the synthesis of Ni–Fe–Co mixed-metal oxide (MMO) films for the alkaline oxygen evolution reaction highlights its application in enhancing catalytic performance. These films, with improved mass activity, demonstrate the role of anilines in optimizing material properties for electrochemical applications (Bates et al., 2016).
Electrochemistry and Sensors
Polyaniline, a polymer synthesized from aniline, has been extensively researched for its conducting properties. It has found applications in sensors, energy storage, and other electronic devices due to its unique redox behavior and pH-dependent properties. The ability to regulate its properties has made polyaniline a subject of intense study for potential applications across various fields (Gospodinova & Terlemezyan, 1998).
Safety and Hazards
The safety information for “2-[(Tert-butoxy)methyl]aniline” indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIETRWZSZJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)



![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)
![4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2659412.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)


